molecular formula C17H13N5O3S2 B2540428 3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 897612-43-0

3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No. B2540428
CAS RN: 897612-43-0
M. Wt: 399.44
InChI Key: WRQVESJRIYKJDE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide involves several steps, starting with the diazotisation of amino-tetrahydrobenzo[b]thiophene derivatives and coupling with aromatic and heterocyclic amines, followed by air oxidation in the presence of cupric acetate to achieve heterofused-1,2,3-triazoles . Additionally, the nitration of benzo[b]thiophen derivatives has been studied, showing that substitution occurs at all positions in the benzene ring under specific

Scientific Research Applications

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of compounds related to 3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide. For example, Daoud, Ali, and Ahmed (2010) reported the synthesis of substituted 1,3,4-oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole, which are related to the compound . Their work involved various reactions, including treatment with hydrazine hydrate, formic acid, and phenyl isothiocyanate to produce derivatives with potential pharmacological activities (Daoud, Ali, & Ahmed, 2010).

Biological Activities

Patel, Patel, and Shah (2015) synthesized benzamide derivatives similar to the compound of interest, which were tested for antibacterial and antifungal activities. Their research highlights the potential biomedical applications of such compounds (Patel, Patel, & Shah, 2015). Similarly, another study by Patel and Patel (2015) on related benzamide derivatives revealed significant antibacterial and antifungal properties, suggesting potential in pharmaceutical applications (Patel & Patel, 2015).

Quantum Structure-Activity Relationship (QSAR) Analysis

Al-Masoudi, Salih, and Al-Soud (2011) conducted QSAR analysis on benzothiazoles derived substituted piperazine derivatives, providing insights into the relationship between structure and activity, which is crucial for understanding the potential applications of similar compounds (Al-Masoudi, Salih, & Al-Soud, 2011).

Luminescence Sensitization

Viswanathan and Bettencourt-Dias (2006) evaluated thiophenyl-derivatized nitrobenzoic acid ligands, akin to the compound , for their potential in sensitizing Eu(III) and Tb(III) luminescence. Their findings contribute to the understanding of the use of such compounds in luminescence-based applications (Viswanathan & Bettencourt-Dias, 2006).

Safety and Hazards

As this compound is not intended for human or veterinary use, it should be handled with care and appropriate safety measures should be taken during its use. More specific safety and hazard information would typically be provided by the manufacturer or supplier.

Future Directions

Compounds with similar structures have been the subject of extensive research due to their potential biological activities . Future research may focus on further exploring these activities, developing new synthetic approaches, and designing new drugs based on these structures .

properties

IUPAC Name

3-nitro-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3S2/c23-16(11-3-1-4-12(9-11)22(24)25)18-7-6-13-10-27-17-19-15(20-21(13)17)14-5-2-8-26-14/h1-5,8-10H,6-7H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQVESJRIYKJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

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